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Welcome to the technical support center for the ACTH stimulation test using Tetracosactide

(also known as cosyntropin or Synacthen). This resource is designed for researchers,

scientists, and drug development professionals to provide guidance on experimental protocols,

troubleshoot common issues, and answer frequently asked questions.

Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the ACTH stimulation test with Tetracosactide?

The ACTH stimulation test is a diagnostic tool used to assess the functional capacity of the

adrenal glands.[1][2] It is primarily used to diagnose or exclude primary and secondary adrenal

insufficiency, Addison's disease, and related conditions.[1][3] The test evaluates the adrenal

glands' ability to produce cortisol in response to stimulation by synthetic adrenocorticotropic

hormone (ACTH), Tetracosactide.[1][4]

Q2: What is the difference between the standard-dose and low-dose test?

The standard-dose test, often referred to as the Short Synacthen Test (SST), typically uses 250

µg of Tetracosactide.[1][5] The low-dose test uses a smaller amount, commonly 1 µg.[1][5]

While some studies suggest the cortisol response is similar for both doses, the low-dose test is

considered by some to be more sensitive for detecting milder forms of secondary adrenal

insufficiency.[1][5][6] However, the standard 250 µg dose is supraphysiological and may elicit a

normal response in patients with mild adrenal insufficiency.[6]
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Q3: Can this test differentiate between primary and secondary adrenal insufficiency?

Yes, in conjunction with baseline ACTH level measurements, the test can help differentiate the

cause of adrenal insufficiency.

Primary adrenal insufficiency (e.g., Addison's disease): Characterized by a subnormal

cortisol response to Tetracosactide and an elevated baseline ACTH level.[7][8]

Secondary adrenal insufficiency (pituitary issue): Indicated by a subnormal cortisol response

with a low or inappropriately normal baseline ACTH level.[7][8]

Tertiary adrenal insufficiency (hypothalamic issue): Also presents with a subnormal cortisol

response and low ACTH levels.[6][8]

Q4: What are the latest refinements in the ACTH stimulation test?

Recent advancements focus on non-invasive sample collection and improving diagnostic

accuracy. One promising refinement is the use of salivary cortisol or cortisone measurement

instead of serum cortisol.[9][10] This method is less invasive and particularly beneficial for

pediatric patients.[9] Studies are also exploring intranasal administration of Tetracosactide as a

needle-free alternative.[9]

Troubleshooting Guide
Q1: My baseline cortisol levels are abnormally high. What could be the cause?

Several factors can lead to elevated baseline cortisol levels, potentially confounding the test

results.

Medications: Prior administration of estrogens, spironolactone, cortisone, and hydrocortisone

can cause high baseline cortisol.[7] Oral contraceptives containing estrogen can also elevate

total cortisol levels due to an increase in cortisol-binding globulin (CBG).[11]

Stress: Physical or psychological stress can naturally increase cortisol levels.[1]

Recent Radioisotope Scans: These can artificially increase cortisol levels.[1]

Q2: The cortisol response to Tetracosactide was blunted or absent. What does this indicate?
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A blunted or absent response suggests some level of adrenal insufficiency.[7]

Primary Adrenal Insufficiency: If the baseline ACTH level is high, this points to a problem with

the adrenal glands themselves.[7]

Secondary or Tertiary Adrenal Insufficiency: If the baseline ACTH is low or inappropriately

normal, the issue likely lies with the pituitary or hypothalamus.[7]

Chronic Corticosteroid Use: Long-term use of corticosteroids can suppress the

hypothalamic-pituitary-adrenal (HPA) axis, leading to adrenal atrophy and a poor response to

stimulation.[7][12]

Q3: The results are borderline or inconclusive. What are the next steps?

Interpreting borderline results can be challenging and may require further investigation.[13][14]

[15]

Consider Clinical Context: The patient's clinical presentation and pre-test probability of

adrenal insufficiency are crucial for interpretation.[13][14]

Alternative Testing: The insulin tolerance test is considered the gold standard for assessing

the HPA axis, though it is more cumbersome and carries more risks.[1] A CRH stimulation

test may also be considered.[8]

Assay-Specific Cut-offs: Ensure that the interpretation is based on the reference ranges

specific to the cortisol assay method used, as newer assays may have different cut-offs.[16]

[17]

Q4: I am performing a low-dose (1 µg) test. What are the critical preparation steps to avoid

errors?

The low-dose test is technically demanding, and improper preparation can lead to inaccurate

results.

Accurate Dilution: Tetracosactide is typically supplied in 250 µg vials and must be carefully

diluted to achieve a 1 µg dose.[15][18] Inaccurate dilution is a significant source of variability.

[15]
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Adsorption to Tubing: ACTH can be lost through adsorption to plastic tubing. To minimize

this, use minimal tubing for administration.[19]

Injection Method: Direct intravenous injection is recommended to ensure the full dose is

administered.[19]

Experimental Protocols
Standard-Dose (250 µg) Tetracosactide Stimulation Test
(Short Synacthen Test)
Objective: To assess the adrenal cortex's capacity to produce cortisol.

Methodology:

Patient Preparation:

The test is preferably performed in the morning (between 8:00 and 9:00 AM) to account for

the diurnal rhythm of cortisol.[1]

The patient may be required to fast for 6-8 hours prior to the test.[3][20]

Certain medications that can interfere with the results should be discontinued. This

includes glucocorticoids, spironolactone, and estrogen-containing drugs.[1][7][11][12] The

washout period depends on the specific drug.[12]

Procedure:

A baseline blood sample (T=0) is drawn to measure basal serum cortisol and plasma

ACTH levels.[1][21]

250 µg of Tetracosactide is administered either intravenously (IV) over 2 minutes or

intramuscularly (IM).[2][18][22] The IV route is often preferred.[2]

Blood samples for serum cortisol measurement are collected at 30 minutes and 60

minutes post-injection.[1][8][21]

Interpretation:
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A normal response is generally defined as a peak serum cortisol level of ≥18 µg/dL

(approximately 500–550 nmol/L).[1]

An increase from baseline of at least 7 to 10 µg/dL is also considered a normal response.

[7][23]

A subnormal response suggests adrenal insufficiency.[7]

Low-Dose (1 µg) Tetracosactide Stimulation Test
Objective: To assess for milder forms of secondary adrenal insufficiency with higher sensitivity.

Methodology:

Tetracosactide Preparation:

Aseptically dilute a 250 µg/mL vial of Tetracosactide with 0.9% sodium chloride.

One common method involves a serial dilution:

Add 1 mL (250 µg) of Tetracosactide to 49 mL of 0.9% NaCl to get a 5 µg/mL solution.

Take 1 mL of the 5 µg/mL solution and add it to 4 mL of 0.9% NaCl to achieve a final

concentration of 1 µg/mL.[18]

The diluted solution should be used immediately and not stored.[18]

Procedure:

A baseline blood sample (T=0) is collected for serum cortisol.

Administer 1 µg of the freshly diluted Tetracosactide as an IV bolus.[8][18]

Collect blood samples for serum cortisol at 20, 30, 40, 50, and 60 minutes post-injection.

[5] Some protocols suggest that sampling at 40 and 60 minutes may reduce false

positives.[17]

Interpretation:
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The interpretation cut-offs are similar to the standard-dose test (peak cortisol ≥18 µg/dL),

but it's crucial to use assay-specific reference ranges.[17] The low-dose test is not as well-

validated in all patient populations, such as critically ill patients.[15]

Quantitative Data Summary
Parameter

Standard-Dose
Test (250 µg)

Low-Dose Test (1
µg)

Reference

Tetracosactide Dose 250 µg 1 µg [1][5]

Administration Route IV or IM IV [2][8][18]

Blood Sampling Times
Baseline, 30 min, 60

min

Baseline, multiple

points up to 60 min

(e.g., 20, 30, 40 min)

[1][5][8]

Normal Peak Cortisol
≥18-20 µg/dL (≥500-

550 nmol/L)

≥18 µg/dL (assay

dependent)
[1][17]

Normal Cortisol Rise
≥7-10 µg/dL from

baseline
Not as clearly defined [7][23]
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Caption: ACTH (Tetracosactide) binds to MC2R, initiating a cAMP cascade that leads to cortisol

synthesis.
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Experimental Workflow

Start: Patient Preparation
(Fasting, withhold interfering drugs)

Draw Baseline Blood Sample (T=0)
(Cortisol & ACTH)

Administer Tetracosactide
(IV or IM)

Wait 30 minutes Draw Blood Sample (T=30 min)
(Cortisol)

 at 30 min

Wait 60 minutes Draw Blood Sample (T=60 min)
(Cortisol)

 at 60 min

Laboratory Analysis
of Cortisol Levels

Interpretation of Results

End: Diagnosis
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Caption: Standard workflow for the ACTH stimulation test from patient preparation to result

interpretation.

Result Interpretation Logic
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Stimulated Cortisol Level?

Normal Adrenal Function

 ≥ 18 µg/dL 

Adrenal Insufficiency Suspected

 < 18 µg/dL 

Check Baseline ACTH Level

Primary Adrenal Insufficiency
(Adrenal Gland Defect)

 High 

Secondary/Tertiary Adrenal Insufficiency
(Pituitary/Hypothalamic Defect)
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Caption: Decision tree for interpreting ACTH stimulation test results based on cortisol and

ACTH levels.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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